5-(4-Nitrophenyl)isoxazole-3-carboxylic acid
Overview
Description
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid is a chemical compound with the CAS Number: 33282-25-6 . It has a molecular weight of 234.17 . The IUPAC name for this compound is 5-(4-nitrophenyl)-3-isoxazolecarboxylic acid .
Molecular Structure Analysis
The InChI code for 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid is 1S/C10H6N2O5/c13-10(14)8-5-9(17-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) . This indicates the molecular structure of the compound .Chemical Reactions Analysis
While specific chemical reactions involving 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid are not available, isoxazole derivatives are known to exhibit a wide range of reactions . For instance, they can undergo reactions with primary amines in more alkaline conditions .Physical And Chemical Properties Analysis
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Isoxazole derivatives, including 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, have been synthesized through cyclocondensation reactions and characterized by various spectroscopic methods. These derivatives are explored for their potential antibacterial and antifungal activities (Dhaduk & Joshi, 2022).
Reactivity and Derivative Formation
- The compound has been used in the synthesis of various isoxazole derivatives. Its reactivity under different conditions has been studied, leading to the formation of mono- and dinitro derivatives, showcasing its versatility as a precursor in organic synthesis (Sokolov, Egorova, & Yudintseva, 1974).
Chemical Properties and Applications
- The strong acidity and unique chemical reactivity of 4-(p-Nitrophenyl)-3,5-dihydroxyisoxazole, a related derivative, towards carbonyl compounds have been highlighted. These properties are attributed to the electron deficiency and neighboring group effect of the isoxazole system (Zvilichovsky, 1975).
Novel Synthetic Methods
- Innovative methods have been developed for synthesizing isoxazole derivatives, including 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, through reactions like β-keto ethyleneacetals with hydroxylamine. These methods offer new pathways in organic synthesis (Paradkar, Latham, & Krishnaswami, 1993).
Herbicidal Activity
- Isoxazole derivatives, including those related to 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, have shown significant herbicidal activity against various weed species. This highlights its potential application in agriculture (Hamper et al., 1995).
Novel Compounds and Pharmacological Evaluation
- The synthesis of novel compounds using isoxazole derivatives, including those related to 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, has been explored for their potential anti-inflammatory and analgesic properties (Fakhr et al., 2009).
Molecular Hyperpolarizability
- Conjugated organic compounds including isoxazole derivatives have been studied for their first molecular hyperpolarizabilities, indicating potential applications in electro-optic modulators and telecommunications (Marder et al., 1994).
Corrosion Inhibition
- Derivatives similar to 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid have been evaluated for their effectiveness in inhibiting corrosion of metals, demonstrating the compound’s application in industrial maintenance (Ehsani et al., 2014).
Synthesis and Reactivity of Isoxazoles
- Studies on the synthesis, reactivity, and applications of isoxazole derivatives have provided insights into the preparation of pharmacologically active isoxazoles and their versatility in chemical synthesis (Vitale & Scilimati, 2013).
Transformation into Other Derivatives
- Efficient protocols have been developed for transforming isoxazole derivatives into amino- and hydrazinyl-isoxazoles, showcasing the compound’s utility in synthesizing diverse chemical structures (Mukhopadhyay et al., 2017).
Safety And Hazards
Future Directions
Isoxazole derivatives, including 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, have significant potential in the field of drug discovery due to their diverse pharmacological activities . Therefore, future research could focus on developing new synthetic strategies and exploring their biological activities .
properties
IUPAC Name |
5-(4-nitrophenyl)-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)8-5-9(17-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRSPKXOFRTAHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377930 | |
Record name | 5-(4-nitrophenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid | |
CAS RN |
33282-25-6 | |
Record name | 5-(4-Nitrophenyl)-3-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33282-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-nitrophenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-NITROPHENYL)-3-ISOXAZOLECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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